Potassium beta-alaninate

Electrochemically mediated amine regeneration CO₂ capture Energy consumption

Potassium beta-alaninate (C₃H₆KNO₂, MW 127.18 g/mol) is the potassium salt of the non-proteinogenic β-amino acid β-alanine (parent CAS 107-95-9). It exists as a white crystalline solid with high water solubility conferred by its ionic character.

Molecular Formula C3H6KNO2
Molecular Weight 127.18 g/mol
CAS No. 39748-53-3
Cat. No. B12663680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium beta-alaninate
CAS39748-53-3
Molecular FormulaC3H6KNO2
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC(CN)C(=O)[O-].[K+]
InChIInChI=1S/C3H7NO2.K/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1
InChIKeyKTGYMVZCDCHOFH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Beta-Alaninate (CAS 39748-53-3): Core Identity and Procurement-Relevant Baseline


Potassium beta-alaninate (C₃H₆KNO₂, MW 127.18 g/mol) is the potassium salt of the non-proteinogenic β-amino acid β-alanine (parent CAS 107-95-9) [1]. It exists as a white crystalline solid with high water solubility conferred by its ionic character . The compound serves as a precursor to carnosine in biological systems and has emerged as a non-volatile, oxidatively stable absorbent for direct air capture (DAC) of CO₂, positioning it as a green-chemistry alternative to traditional alkanolamine solvents [1].

Why Potassium Beta-Alaninate Cannot Be Freely Interchanged with Its Sodium, Lithium, or Isomeric Analogs


Although β-alanine salts share the same organic anion, the counterion (K⁺ vs. Na⁺ vs. Li⁺) and the positional isomerism of the amino group (β vs. α) exert non-linear control over viscosity, CO₂ mass transfer kinetics, absorption capacity, and precipitate behavior [1]. Potassium-based amino acid salt solutions exhibit significantly lower viscosities and higher CO₂ mass transfer coefficients than their sodium or lithium counterparts, while lithium-based solutions are prone to precipitation at equilibrium CO₂ loading [1]. Furthermore, potassium β-alaninate and potassium α-alaninate display divergent (bi)carbonate speciation profiles at identical CO₂ loadings, which directly governs mineralisation efficiency in integrated DAC–CO₂ mineralisation processes [2]. These differences render simple one-to-one substitution misleading for process design and procurement.

Potassium Beta-Alaninate: Quantified Differentiation Evidence Against Closest Analogs and Benchmarks


EMAR Energy Consumption: Potassium β-Alaninate vs. Monoethanolamine (MEA) Benchmark

In the first study to introduce an amino acid salt into the electrochemically mediated amine regeneration (EMAR) process, potassium β-alaninate was directly compared to the industry benchmark monoethanolamine (MEA). The potassium β-alaninate system required only 44.1% of the energy consumed by the MEA system at a current density of 100 A/m² [1]. This was attributed to a smaller potential difference between oxidation and reduction peaks in the potassium β-alaninate system [1].

Electrochemically mediated amine regeneration CO₂ capture Energy consumption

Cathode Faraday Efficiency: Potassium β-Alaninate Outperforms MEA by Over 100%

Faraday efficiency at the cathode is a critical indicator of electrochemical selectivity in EMAR systems. Potassium β-alaninate achieved a cathode Faraday efficiency 101.9% higher than that of MEA at a current density of 25 A/m² [1]. Additionally, scanning electron microscopy revealed that potassium β-alaninate improved electrode surface homogeneity after desorption, favoring uniform current distribution—an operational advantage absent with MEA [1].

Faraday efficiency Electrochemical CO₂ capture Process selectivity

CO₂ Mass Transfer Coefficient Ranking Among Potassium Amino Acid Salts for Direct Air Capture

A systematic counterion study (K⁺, Na⁺, Li⁺) across multiple amino acid salts under atmospheric CO₂ levels quantified the CO₂ mass transfer coefficient (K_G) for potassium β-alaninate as 1.68 mmol m⁻² s⁻¹ kPa⁻¹. While this is lower than potassium prolinate (2.99 mmol m⁻² s⁻¹ kPa⁻¹), it is higher than the corresponding sodium and lithium salts of β-alanine [1]. Potassium-based solutions consistently displayed the highest CO₂ mass transfer coefficients among all counterions tested [1].

Mass transfer coefficient Direct air capture Potassium amino acid salts

Viscosity Advantage of Potassium β-Alaninate Over Sodium and Lithium Counterparts

Across all amino acid salts tested, potassium-based solutions exhibited significantly lower viscosities than sodium- and lithium-based solutions, with lithium-based solutions additionally forming precipitates at equilibrium CO₂ absorption capacity [1]. At 25 °C, potassium glycinate showed the lowest viscosity (2.5 mPa·s), while potassium prolinate was the highest (8.5 mPa·s); potassium β-alaninate falls within this range [1]. Lower viscosity reduces pumping costs and improves column wetting in packed-bed contactors.

Solution viscosity Counterion effect Amino acid salt solutions

CO₂-Induced (Bi)carbonate Speciation: β-Alaninate vs. α-Alaninate at Identical Loadings

¹³C NMR speciation analysis at controlled CO₂ loadings revealed that potassium β-alaninate (K-β Ala) forms significantly less (bi)carbonate than its sterically hindered isomer potassium α-alaninate (K-α Ala). At 0.15 molCO₂/molAA loading, K-β Ala formed 0% (bi)carbonate species, whereas K-α Ala formed 21%. At 0.25 molCO₂/molAA loading, K-β Ala produced 10% (bi)carbonate vs. 22.5% for K-α Ala [1]. This speciation difference directly impacts CO₂ mineralisation efficiency when CaO or MgO is used as the regenerant.

Speciation ¹³C NMR CO₂ mineralisation

Parent β-Alanine Aqueous Solubility: A Proxy for Potassium Salt Solution Working Capacity

The parent amino acid solubility is an indirect but practically relevant indicator of the maximum achievable salt solution concentration. β-Alanine exhibits an aqueous solubility of 545.5 g/L at ambient temperature, compared to 250 g/L for glycine and 166 g/L for α-alanine [1]. This higher solubility of the parent acid enables the formulation of more concentrated potassium β-alaninate solutions without risk of precipitation, which is a known limitation for lithium-based and certain sodium-based amino acid salt solutions [2].

Solubility Amino acid salt Absorbent loading capacity

Potassium Beta-Alaninate: Best-Fit Research and Industrial Application Scenarios Derived from Differentiated Evidence


Electrochemically Mediated Amine Regeneration (EMAR) for Point-Source CO₂ Capture

When designing an EMAR-based post-combustion CO₂ capture system, potassium β-alaninate offers a validated 55.9% energy consumption reduction and a 101.9% improvement in cathode Faraday efficiency relative to the MEA benchmark [1]. The improved electrode surface homogeneity observed after desorption further supports longer electrode service life and stable operation [1]. Procurement of potassium β-alaninate over MEA or other conventional amines is justified wherever electricity-driven regeneration and low solvent volatility are prioritized.

Integrated Direct Air Capture and CO₂ Mineralisation Using Carbamate-Preferring Solvents

In integrated DAC–CO₂ mineralisation processes that utilize CaO or MgO as regenerants, potassium β-alaninate's speciation profile—producing 0% (bi)carbonate at 0.15 molCO₂/molAA loading and only 10% at 0.25 loading—makes it the preferred absorbent when CO₂ transport as carbamate is desired prior to controlled mineralisation [2]. This contrasts with potassium α-alaninate, which prematurely forms 21–22.5% (bi)carbonate at equivalent loadings, potentially leading to uncontrolled precipitation [2].

High-Concentration Liquid Absorbent Formulation for Large-Scale DAC Contactors

The exceptionally high aqueous solubility of the parent β-alanine (545.5 g/L, 3.29× that of α-alanine) enables the preparation of highly concentrated potassium β-alaninate solutions without approaching solubility limits [2]. Combined with the lower viscosity inherent to potassium salts versus sodium and lithium counterparts [3], this supports reduced solvent circulation energy and smaller absorber column dimensions. This scenario is procurement-relevant for industrial DAC projects where minimizing capital and operating expenditure is paramount.

Comparative Amino Acid Salt Screening for DAC Kinetics and Capacity Trade-Off Studies

For research programs systematically screening amino acid salts for DAC, potassium β-alaninate occupies a defined position in the performance landscape: a CO₂ mass transfer coefficient of 1.68 mmol m⁻² s⁻¹ kPa⁻¹ [3] and an absorption capacity of 0.65 mol CO₂/mol amine—the lowest among tested potassium amino acid salts but still higher than sodium and lithium counterparts [3]. Its non-precipitating behavior at equilibrium CO₂ loading (unlike lithium) makes it a robust candidate for long-duration cycling experiments and scale-up validation trials [3].

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